N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety and a 3-methoxytetrahydrothiophen-3-ylmethyl group. The benzodioxole group is a fused aromatic ring system with two oxygen atoms, contributing to π-π stacking interactions and metabolic stability in related compounds .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-20-15(4-5-23-8-15)7-16-13(18)14(19)17-10-2-3-11-12(6-10)22-9-21-11/h2-3,6H,4-5,7-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTRGLUDXMSMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydrothiophene derivative via an oxalamide functional group.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[d][1,3]dioxole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxalamide Group : The oxalamide functionality is introduced via acylation reactions using oxalic acid derivatives.
- Final Coupling : The tetrahydrothiophene moiety is attached through a methylation reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 8.07 | G2-M phase arrest |
| 2b | Hep3B | 12.13 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
These findings suggest that the compound may induce cell cycle arrest in the G2-M phase, similar to established chemotherapeutic agents like doxorubicin .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated using the DPPH assay. The results indicate that this compound exhibits moderate antioxidant activity:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 2a | 39.85 | Trolox (7.72 µM) |
| 2b | 79.95 | Trolox (7.72 µM) |
These results demonstrate that while the compound shows antioxidant activity, it is less potent than standard antioxidants like Trolox .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant Mechanism : By scavenging free radicals, the compound may protect cells from oxidative stress, contributing to its anticancer properties.
Case Studies and Research Findings
A significant study conducted by M. Hawash et al. focused on synthesizing and evaluating various benzodioxole derivatives for their biological activities. The study found that compounds with oxalamide functionalities exhibited enhanced cytotoxicity against liver cancer cells compared to other derivatives .
Furthermore, flow cytometry analyses revealed that treatment with these compounds led to significant alterations in cell cycle distribution, particularly decreasing the proportion of cells in the G1 phase while increasing those in the G2-M phase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthesis, structural features, physicochemical properties, and metabolic stability.
Physicochemical Properties
Key Observations:
- The benzodioxole moiety is associated with moderate to high melting points (e.g., 9n at 202–204°C), suggesting crystalline packing efficiency .
Metabolic Stability
highlights metabolic trends in benzodioxole- and oxalamide-containing compounds:
- N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (No. 1768): Similarly rapid metabolism without amide cleavage .
Implications for Target Compound:
- The oxalamide linkage in the target compound may resist enzymatic hydrolysis, as seen in No. 1768, enhancing metabolic stability.
- The benzodioxole group could further delay oxidative degradation, as observed in related structures .
Q & A
Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between benzo[d][1,3]dioxol-5-amine derivatives and activated oxalyl intermediates (e.g., oxalyl chloride) under inert atmospheres (N₂/Ar) .
- Solvent selection : Polar aprotic solvents like DMF or DCM are used to solubilize intermediates, while THF is preferred for moisture-sensitive steps .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products, with reflux conditions (e.g., 80°C in DMF) for amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures step completion .
Q. Which spectroscopic techniques are essential for structural characterization of this compound, and what key spectral markers should researchers prioritize?
- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole), methoxy groups (δ ~3.3 ppm), and amide NH signals (δ 8.5–10.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What initial biological screening assays are recommended to evaluate the compound’s bioactivity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Screen against kinases or proteases linked to diseases (e.g., MAPK for inflammation) via fluorescence-based assays .
- Antimicrobial activity : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability and purity for preclinical studies?
- Catalyst screening : Test Pd-based catalysts for Suzuki couplings or peptide coupling agents (e.g., HATU) for amide bond efficiency .
- Purification strategies : Use flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) or preparative HPLC for >95% purity .
- Process intensification : Explore flow chemistry for exothermic steps (e.g., nitration) to enhance safety and yield .
Q. What computational methods are effective for predicting the compound’s binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV protease, COX-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to prioritize derivatives with improved logP or polar surface area .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- X-ray diffraction : Co-crystallize with target proteins or analyze pure crystals (SHELX software for structure refinement) .
- Electron density maps : Validate the 3-methoxytetrahydrothiophene ring conformation and amide bond geometry .
Q. What strategies address contradictory data in reported biological activities (e.g., anticancer vs. non-toxic profiles)?
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., CLIA-certified facilities) .
- Off-target profiling : Use phosphoproteomics or transcriptomics to identify unintended pathways .
- Metabolite analysis : LC-MS/MS to detect degradation products that may confound results .
Q. Which in vitro and ex vivo models are suitable for studying the compound’s mechanism of action?
- 3D tumor spheroids : Mimic in vivo solid tumors for penetration studies .
- Primary cell co-cultures : Assess immunomodulatory effects (e.g., PBMC + cancer cell interactions) .
- Organ-on-a-chip : Evaluate hepatic metabolism or blood-brain barrier penetration .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS .
- Forced degradation : Expose to UV light, acidic/basic buffers, or oxidants (H₂O₂) to identify labile groups .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester or phosphate moieties to improve solubility .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- PK/PD modeling : Use NONMEM to correlate dosing regimens with tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
